N-(tert-butyl)-2-iodo-3-methylbenzamide
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Overview
Description
N-(tert-butyl)-2-iodo-3-methylbenzamide: is an organic compound that features a tert-butyl group, an iodine atom, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-iodo-3-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodo-3-methylbenzoic acid and tert-butylamine.
Activation: The carboxylic acid group of 2-iodo-3-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amidation: The activated carboxylic acid reacts with tert-butylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-iodo-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine and methyl groups.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki, Sonogashira, and Heck couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl or alkyne derivatives.
Scientific Research Applications
N-(tert-butyl)-2-iodo-3-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. The methyl group can affect the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-chloro-3-methylbenzamide
- N-(tert-butyl)-2-bromo-3-methylbenzamide
- N-(tert-butyl)-2-fluoro-3-methylbenzamide
Uniqueness
N-(tert-butyl)-2-iodo-3-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives .
Properties
IUPAC Name |
N-tert-butyl-2-iodo-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-8-6-5-7-9(10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZJUKQBUYHHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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